Jatrophane 6
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Overview
Description
Jatrophane VI is a macrocyclic diterpene compound derived from plants of the Euphorbiaceae family. These diterpenes are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties .
Preparation Methods
Chemical Reactions Analysis
Jatrophane VI undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Lewis acids and bases, which facilitate transformations such as the Diels–Alder reaction . Major products formed from these reactions include polyoxygenated polycyclic derivatives .
Scientific Research Applications
Jatrophane VI has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology and medicine, Jatrophane VI is investigated for its potential as an anti-cancer agent due to its cytotoxic properties. It also shows promise in reversing multidrug resistance in cancer cells . Additionally, Jatrophane VI has applications in the pharmaceutical industry as a lead compound for drug discovery .
Mechanism of Action
The mechanism of action of Jatrophane VI involves its interaction with molecular targets such as P-glycoprotein, a protein associated with multidrug resistance in cancer cells. By inhibiting P-glycoprotein, Jatrophane VI can enhance the efficacy of chemotherapeutic agents . The compound also activates protein kinase C, which plays a role in various cellular processes .
Comparison with Similar Compounds
Jatrophane VI is unique among diterpenes due to its specific structure and biological activities. Similar compounds include other jatrophane-type diterpenes, such as lathyrane, terracinolide, ingenane, pepluane, paraliane, and segetane . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C37H48O14 |
---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate |
InChI |
InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3 |
InChI Key |
FPNGPBYYMDKBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |
Origin of Product |
United States |
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